molecular formula C17H18N2O5S B2612378 3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid CAS No. 2034574-86-0

3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid

Cat. No.: B2612378
CAS No.: 2034574-86-0
M. Wt: 362.4
InChI Key: REMWYSZLJZYGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentanecarboxylic acid core, which is modified with a benzo[d]thiazol-2-yl group and an ethoxycarbonyl moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole intermediate, which is then coupled with cyclopentanecarboxylic acid under specific reaction conditions. The ethoxycarbonyl group is introduced through esterification reactions, often using ethyl chloroformate as a reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring or the cyclopentanecarboxylic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Compounds with similar benzo[d]thiazole structures.

    Cyclopentanecarboxylic acid derivatives: Molecules featuring the cyclopentanecarboxylic acid core.

Uniqueness

3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

3-[(6-ethoxycarbonyl-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-2-24-16(23)11-5-6-12-13(8-11)25-17(18-12)19-14(20)9-3-4-10(7-9)15(21)22/h5-6,8-10H,2-4,7H2,1H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMWYSZLJZYGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.